2-Bromomethyl-3,1-benzoxazin-4-one (CAS 43160-23-2) is a highly reactive, bifunctional heterocyclic acylating agent widely procured as a mechanism-based (suicide) inhibitor for serine proteases and as an advanced synthetic building block. Structurally, it features a labile benzoxazinone core that rapidly acylates active-site serine residues, paired with a potent bromomethyl electrophile designed to irreversibly alkylate adjacent nucleophiles (such as histidine). In industrial and advanced laboratory workflows, this dual-reactivity profile makes it an essential reagent for active-site titration, structural biology enzyme-locking, and the synthesis of complex 2-substituted quinazolin-4-one pharmaceuticals. Buyers prioritize this specific halogenated derivative over generic benzoxazinones when absolute irreversibility of enzyme inhibition or mild, high-yield nucleophilic substitution in downstream synthesis is required [1].
Substituting 2-bromomethyl-3,1-benzoxazin-4-one with unhalogenated analogs (e.g., 2-methyl-3,1-benzoxazin-4-one) or the less reactive chloro-derivative (2-chloromethyl-3,1-benzoxazin-4-one) fundamentally compromises both biochemical and synthetic workflows. Unhalogenated benzoxazinones can only form transient acyl-enzyme intermediates that rapidly deacylate, failing to provide the permanent, irreversible cross-linking required for structural biology or complete protease inactivation. Furthermore, while the chloromethyl analog can theoretically act as a bifunctional inhibitor, the significantly poorer leaving-group ability of chloride compared to bromide slows the critical secondary alkylation step. This kinetic delay allows competitive deacylation to occur, reducing the overall efficiency of inactivation. In synthetic applications, the lower reactivity of the chloromethyl group necessitates harsher conditions for nucleophilic substitution, which often leads to unwanted ring-opening degradation of the sensitive benzoxazinone core [1].
The primary procurement driver for 2-bromomethyl-3,1-benzoxazin-4-one is its ability to permanently inactivate target proteases. Kinetic studies demonstrate that it rapidly forms an acyl-enzyme intermediate with α-chymotrypsin (kobs > 230 sec⁻¹ at pH 8.0), followed by an irreversible alkylation step that permanently locks the active site. In contrast, unhalogenated comparators like 2-methyl-3,1-benzoxazin-4-one only provide transient acylation, allowing the enzyme to hydrolyze the intermediate and fully recover catalytic activity. The presence of the bromomethyl group ensures 100% stoichiometric inactivation without reactivation [1].
| Evidence Dimension | Enzyme inactivation reversibility |
| Target Compound Data | 100% irreversible inactivation (permanent active-site alkylation) |
| Comparator Or Baseline | 2-methyl-3,1-benzoxazin-4-one (Fully reversible; transient inhibition) |
| Quantified Difference | Permanent covalent blockade vs. rapid enzymatic recovery |
| Conditions | α-chymotrypsin assay, pH 8.0, 24°C |
Structural biologists and assay developers must procure the bromomethyl derivative to ensure proteases remain permanently inactive during lengthy crystallization or binding studies.
In mechanism-based suicide inhibition, the rate of the secondary alkylation step must outcompete the natural deacylation rate of the enzyme. 2-Bromomethyl-3,1-benzoxazin-4-one features a highly labile C-Br bond, which provides a significantly faster alkylation rate compared to 2-chloromethyl-3,1-benzoxazin-4-one. The superior leaving-group ability of bromide (typically yielding 10- to 50-fold faster reaction kinetics in halomethyl systems) ensures that the active-site histidine is trapped immediately after serine acylation. If the slower chloromethyl analog is used, the acyl-enzyme intermediate has a higher probability of hydrolyzing before cross-linking can occur, leading to incomplete batch inactivation [1].
| Evidence Dimension | Secondary active-site alkylation rate |
| Target Compound Data | Rapid alkylation (outcompetes deacylation) |
| Comparator Or Baseline | 2-chloromethyl-3,1-benzoxazin-4-one (Slower alkylation; higher risk of intermediate hydrolysis) |
| Quantified Difference | ~10- to 50-fold faster secondary trapping kinetics for halomethyl systems |
| Conditions | Mechanism-based cross-linking of serine protease active sites |
Faster trapping kinetics guarantee high-yield, stoichiometric enzyme inactivation, preventing costly reproducibility issues in quantitative biochemical assays.
As a synthetic building block, 2-bromomethyl-3,1-benzoxazin-4-one is heavily favored over its chloromethyl counterpart due to its processability in nucleophilic substitution reactions. The high reactivity of the bromomethyl group allows for the displacement of the halogen by amines, thiols, or other nucleophiles under exceptionally mild conditions (often room temperature). When utilizing the chloromethyl analog, the harsher conditions or extended heating required for displacement frequently trigger premature attack on the benzoxazinone carbonyl, leading to unwanted ring-opening and significant yield loss. Procuring the bromo-derivative maximizes the yield of the desired 2-substituted intact benzoxazinone [1].
| Evidence Dimension | Conditions required for nucleophilic displacement |
| Target Compound Data | Mild conditions (room temperature); preserves benzoxazinone ring |
| Comparator Or Baseline | 2-chloromethyl-3,1-benzoxazin-4-one (Requires elevated temperatures/extended times; promotes ring degradation) |
| Quantified Difference | Significantly higher yield of intact ring products due to orthogonal reactivity |
| Conditions | SN2 displacement with nucleophiles in aprotic solvents |
For chemical manufacturers synthesizing complex quinazolinones, using the bromo-precursor prevents raw material waste and avoids complex downstream purification of ring-opened byproducts.
Due to its rapid acylation (kobs > 230 sec⁻¹) and subsequent irreversible alkylation, this compound is the optimal choice for permanently inactivating α-chymotrypsin and related serine proteases. It is heavily procured by structural biology labs to lock enzymes in a stable acyl-enzyme complex, preventing autolysis and enabling high-resolution X-ray crystallography [1].
The strict 1:1 stoichiometric reaction and permanent inactivation profile make this compound an ideal active-site titrant. Industrial enzyme manufacturers use it to precisely quantify the concentration of catalytically active protease molecules in a given batch, ensuring quality control and reproducible specific activity metrics before commercial release [1].
In pharmaceutical synthesis, the compound serves as a highly efficient bifunctional precursor. The superior leaving-group ability of the bromide allows chemists to first perform mild nucleophilic substitutions at the 2-methyl position without degrading the core, followed by controlled ring-opening with primary amines to yield diverse, biologically active quinazolin-4-one libraries [1].